molecular formula C11H12O3 B11904001 8-Methylchroman-3-carboxylic acid

8-Methylchroman-3-carboxylic acid

Cat. No.: B11904001
M. Wt: 192.21 g/mol
InChI Key: DDUSRKXUAATCKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylchroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization, can yield ethyl 8-methoxycoumarin-3-carboxylate, which can then be converted to this compound through further reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methylchroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives .

Scientific Research Applications

8-Methylchroman-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methylchroman-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their anticancer activity . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

  • 8-Methoxycoumarin-3-carboxylic acid
  • Coumarin-3-carboxylic acid
  • Chroman-3-carboxylic acid

Comparison: 8-Methylchroman-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. For example, the presence of the methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-8-5-9(11(12)13)6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

DDUSRKXUAATCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)C(=O)O

Origin of Product

United States

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